molecular formula C12H19ClN2 B1642601 2-(1-Piperidyl)benzylamine Hydrochloride CAS No. 1427475-24-8

2-(1-Piperidyl)benzylamine Hydrochloride

Cat. No.: B1642601
CAS No.: 1427475-24-8
M. Wt: 226.74 g/mol
InChI Key: MAOJQJLMJVQRBE-UHFFFAOYSA-N
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Description

2-(1-Piperidyl)benzylamine Hydrochloride is an organic compound with the molecular formula C₁₂H₁₉ClN₂. It is a white to yellow solid that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidyl)benzylamine Hydrochloride typically involves the reaction of 2-chlorobenzylamine with piperidine under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidyl)benzylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted benzylamine derivatives .

Scientific Research Applications

2-(1-Piperidyl)benzylamine Hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Piperidyl)benzylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperidyl)ethanamine Hydrochloride
  • 2-(1-Piperidyl)propylamine Hydrochloride
  • 2-(1-Piperidyl)butylamine Hydrochloride

Uniqueness

2-(1-Piperidyl)benzylamine Hydrochloride is unique due to its specific benzylamine moiety, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

(2-piperidin-1-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h2-3,6-7H,1,4-5,8-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOJQJLMJVQRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427475-24-8
Record name Benzenemethanamine, 2-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427475-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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